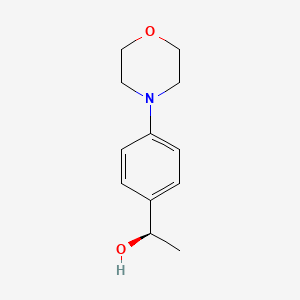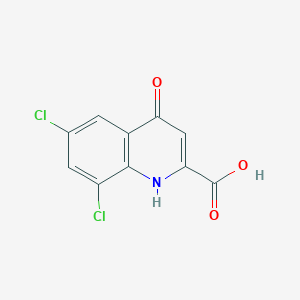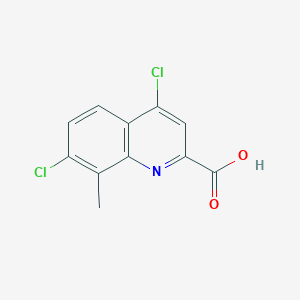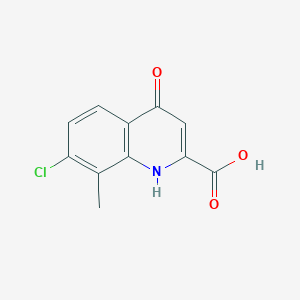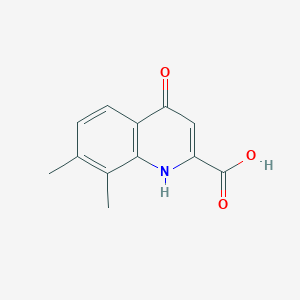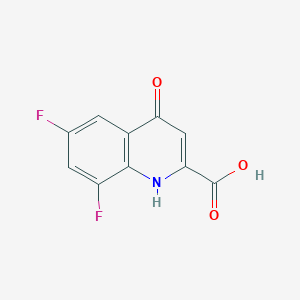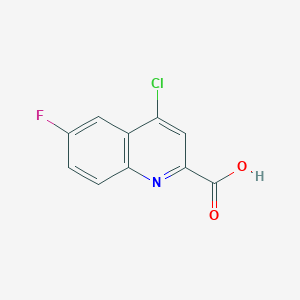
2-Quinolinecarboxylic acid, 4-chloro-6-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolinecarboxylic acid, 4-chloro-6-fluoro- is a halogenated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with two nitrogen atoms in the ring. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 6th positions, respectively, on the quinoline ring.
Synthetic Routes and Reaction Conditions:
Conventional Heating Methods: The compound can be synthesized using benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media. The reaction involves condensation and cyclization steps.
Microwave Irradiation: Microwave irradiation can also be employed for the synthesis of this compound, offering a faster and more efficient alternative to conventional heating methods.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Large-scale reactors and continuous flow processes are often used to ensure consistent quality and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly halogenation and nitration, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenating agents such as chlorine (Cl2) and fluorine (F2) are used for halogenation reactions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antibacterial agents. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
2-Chloroquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another halogenated quinoline derivative used in antibacterial drugs.
Uniqueness: The presence of both chlorine and fluorine atoms on the quinoline ring makes this compound unique, potentially leading to different biological activities and chemical properties compared to its analogs.
属性
IUPAC Name |
4-chloro-6-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-4-9(10(14)15)13-8-2-1-5(12)3-6(7)8/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCQHUSWMEVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


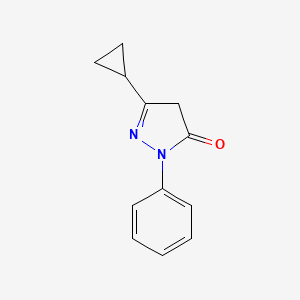
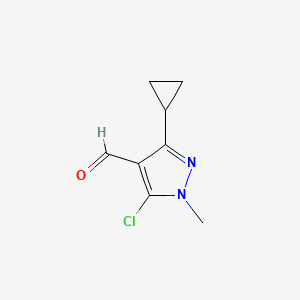
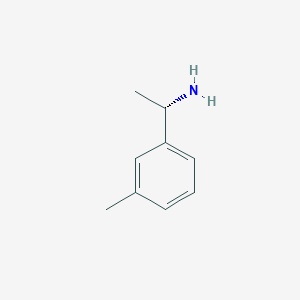
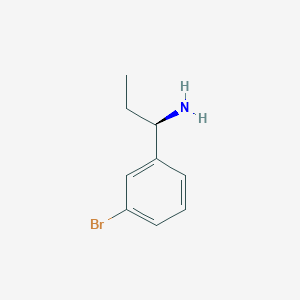
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)
